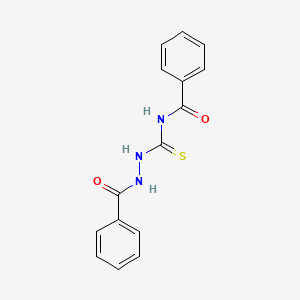

1,4-Dibenzoylthiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(benzamidocarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMPRZIPWCSJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 1,4-Dibenzoylthiosemicarbazide

The synthesis of this compound can be achieved through established chemical reactions, primarily involving the formation of the thiosemicarbazide (B42300) core followed by acylation.

A principal and documented method for preparing this compound involves the reaction between benzoylhydrazine and benzoyl isothiocyanate. This approach directly constructs the desired 1,4-disubstituted thiosemicarbazide backbone.

Alternatively, the compound can be formed during the dibenzoylation of thiosemicarbazide. When thiosemicarbazide is treated with two equivalents of benzoyl chloride, particularly in the presence of a base like pyridine (B92270), a mixture of products can result, including this compound. researchgate.net However, this method can also yield the isomeric 1,2-dibenzoylthiosemicarbazide, making the reaction pathway less direct and necessitating subsequent purification to isolate the 1,4-isomer. researchgate.net

The primary synthesis route relies on the nucleophilic addition of benzoylhydrazine to the electrophilic carbon of benzoyl isothiocyanate. The nitrogen atom of the hydrazine (B178648) attacks the carbon of the isothiocyanate group (-N=C=S), leading to the formation of the this compound structure. This reaction is typically performed in an anhydrous solvent such as ethanol (B145695) or dimethylformamide (DMF).

For reactions involving the acylation of thiosemicarbazide, pyridine is often used as a base to neutralize the hydrochloric acid byproduct formed from benzoyl chloride. The reaction conditions can be optimized for yield and purity. For instance, refluxing the reactants in an ethanol medium for several hours (e.g., 5 hours) is a common condition to drive the reaction to completion. tandfonline.com

Following synthesis, isolating the pure this compound from the reaction mixture is crucial. Standard laboratory techniques are employed for this purpose. The crude product, which often precipitates from the reaction solution upon cooling, can be collected by filtration. tandfonline.com This solid is then washed with appropriate solvents, such as water and ethanol, to remove unreacted starting materials and soluble impurities. tandfonline.com

Further purification is typically achieved through recrystallization from a suitable solvent, like ethanol or acetonitrile, to obtain a product of high purity. researchgate.net

In cases where isomeric mixtures of 1,2- and this compound are formed, a chemical purification strategy can be employed. Treating the isomer mixture with a 5% sodium carbonate solution at boiling temperature selectively induces the hydrolysis and cyclization of the 1,4-isomer, allowing for its separation from the 1,2-isomer which degrades under these conditions. researchgate.net

Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for chemical modification. The synthesis of its derivatives is a key strategy in medicinal chemistry to explore structure-activity relationships, particularly in the development of new antibacterial agents. researchgate.net Libraries of these derivatives are often created by systematically altering the functional groups at the N1 and N4 positions. researchgate.net

The most versatile method for generating a wide array of derivatives involves the reaction of a substituted acid hydrazide with a substituted isothiocyanate. nih.gov This modular approach allows for independent variation at both ends of the thiosemicarbazide molecule:

The N1-acyl group is determined by the choice of the starting acid hydrazide (R¹-CO-NHNH₂).

The N4-substituent is determined by the choice of the starting isothiocyanate (R²-N=C=S).

By selecting from a wide range of commercially available or synthetically accessible acid hydrazides and isothiocyanates, chemists can introduce diverse functionalities to probe their effects on the compound's properties. For example, research has been based on scaffolds like 1-hydroxybenzoyl-4-arylthiosemicarbazides and 4-benzoyl-1-dichlorobenzoylthiosemicarbazides to create new series of derivatives. researchgate.net

A broad spectrum of chemical groups can be incorporated into the this compound structure to create novel derivatives. These modifications are aimed at fine-tuning the molecule's steric, electronic, and pharmacokinetic properties.

Examples of such modifications include the introduction of various substituted aromatic and heterocyclic rings. Research has shown the synthesis of derivatives where the phenyl groups of the parent compound are replaced or substituted with other moieties. nih.gov

Table 1: Examples of Substituents Introduced in 1,4-Dicarbonylthiosemicarbazide Derivatives This table is generated based on data from cited research articles.

| Position of Substitution | Substituent Moiety | Example of Starting Material | Reference |

|---|---|---|---|

| N1-Acyl Group | 1-Methyl-4-nitroimidazol-2-yl-carbonyl | 1-Methyl-4-nitroimidazole-2-carbohydrazide | nih.gov |

| N4-Substituent | Phenyl | Phenyl isothiocyanate | nih.gov |

| N4-Substituent | 2-Chlorophenyl | 2-Chlorophenyl isothiocyanate | nih.gov |

| N4-Substituent | 3-Chlorophenyl | 3-Chlorophenyl isothiocyanate | nih.gov |

| N4-Substituent | 4-Fluorophenyl | 4-Fluorophenyl isothiocyanate | nih.gov |

| N1-Acyl Group | 2-Hydroxybenzoyl | 2-Hydroxybenzohydrazide | researchgate.net |

| N1-Acyl Group | 3,4-Dichlorobenzoyl | 3,4-Dichlorobenzohydrazide | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of 1,4-Dibenzoylthiosemicarbazide, offering detailed insights into the hydrogen, carbon, and nitrogen environments within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, displays distinct signals corresponding to the aromatic and NH protons. The ten aromatic protons from the two benzoyl groups appear as a multiplet in the range of δ 7.52–7.99 ppm. tandfonline.com Additionally, three separate, broad singlets are observed at lower fields, which are characteristic of the N-H protons. These signals, found at δ 11.13, 11.77, and 12.39 ppm, are assigned to the protons on the N², N¹, and N⁴ atoms of the thiosemicarbazide (B42300) core, respectively. tandfonline.com

Interactive Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | 7.52 - 7.99 | Multiplet (m) | 10H, Ar-H |

| Amide | 11.77 | Broad Singlet (s, br) | 1H, PhCON¹H |

| Thioamide | 11.13 | Broad Singlet (s, br) | 1H, N²H CS |

| Thioamide | 12.39 | Broad Singlet (s, br) | 1H, CSN⁴H COPh |

Source: tandfonline.com

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, the most downfield signal appears at approximately δ 181.9 ppm, which is characteristic of the thiocarbonyl (C=S) carbon. mdpi.com A signal at δ 165.7 ppm is attributed to the carbonyl (C=O) carbons of the benzoyl groups. mdpi.com The aromatic carbons resonate in the typical region of δ 127.7 to 132.3 ppm, corresponding to the various positions within the two phenyl rings. mdpi.com

Interactive Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Thiocarbonyl | 181.9 | C=S |

| Carbonyl | 165.7 | C=O |

| Aromatic | 132.3 | 1'-C |

| Aromatic | 131.6 | 4'-C |

| Aromatic | 128.0 | 3'-C, 5'-C |

| Aromatic | 127.7 | 2'-C, 6'-C |

Source: mdpi.com

¹⁵N NMR spectroscopy is instrumental in distinguishing the three unique nitrogen environments within the thiosemicarbazide backbone. The chemical shifts for the nitrogen atoms have been determined using heteronuclear correlation techniques. mdpi.com The data reveals signals at δ 132.1, 121.8, and 108.6 ppm, which are assigned to the 1-N, 2-N, and 4-N atoms, respectively. mdpi.com This information is vital for confirming the 1,4-substitution pattern and differentiating it from other possible isomers like 1,2-dibenzoylthiosemicarbazide.

Interactive Table 3: ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Chemical Shift (δ, ppm) |

| 1-N | 132.1 |

| 2-N | 121.8 |

| 4-N | 108.6 |

Source: mdpi.com

Two-dimensional NMR experiments, such as ¹H-¹H COSY, ¹H-¹³C HMQC/HSQC, and ¹H-¹³C/¹H-¹⁵N HMBC, are essential for the definitive assignment of all proton, carbon, and nitrogen signals and for establishing the connectivity between different parts of the molecule. mdpi.comresearchgate.net For this compound, direct coupling ¹H-¹⁵N HMQC spectra were specifically used to determine the chemical shifts for all three nitrogen atoms. mdpi.com These techniques provide unambiguous proof of the covalent framework, confirming the attachment of the benzoyl groups to the N¹ and N⁴ positions of the thiosemicarbazide core.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy identifies the key functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. savemyexams.comhilarispublisher.com The spectrum shows a characteristic absorption band for the N-H stretching vibration around 3213 cm⁻¹. tandfonline.com Two distinct, strong absorption bands are observed at 1674 cm⁻¹ and 1643 cm⁻¹, corresponding to the carbonyl (C=O) groups. tandfonline.com The presence of the thiocarbonyl (C=S) group is indicated by an absorption band around 1354 cm⁻¹. tandfonline.com Aromatic C=C stretching vibrations are also visible at approximately 1600 cm⁻¹. tandfonline.com

Interactive Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3213 | N-H Stretch | Amide/Thioamide (N-H) |

| 1674, 1643 | C=O Stretch | Carbonyl (C=O) |

| 1600 | C=C Stretch | Aromatic Ring |

| 1354 | C=S Stretch | Thiocarbonyl (C=S) |

Source: tandfonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure. broadinstitute.org The calculated molecular weight for the chemical formula C₁₅H₁₃N₃O₂S is 299.35 g/mol . mdpi.com The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 299. A prominent fragment observed in the mass spectra of related compounds is the benzoyl cation at m/z = 105, resulting from the cleavage of the amide bond. tandfonline.com

Interactive Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 299 | [C₁₅H₁₃N₃O₂S]⁺ | Molecular Ion (M⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment |

Source: mdpi.comtandfonline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (molecular formula C₁₅H₁₃N₃O₂S), the analysis provides a quantitative verification of its composition, ensuring the purity and identity of the substance.

Research has shown a strong correlation between the calculated (Calc.) and experimentally found (Found) elemental percentages for this compound, referred to as H₂L¹ in some studies. tandfonline.comtandfonline.com The consistency of these values confirms the successful synthesis of the ligand. tandfonline.comtandfonline.com This analytical method is also extended to its metal complexes to verify their stoichiometry. tandfonline.comtandfonline.com For instance, the elemental composition of complexes formed with divalent metal ions like Cobalt(II), Nickel(II), and Copper(II) has been successfully verified, confirming the coordination of the ligand to the metal center. tandfonline.comtandfonline.com

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound (H₂L¹) | C₁₅H₁₃N₃O₂S | C | 60.19 | 60.10 | tandfonline.comtandfonline.com |

| H | 4.38 | 4.30 | |||

| N | 14.04 | 14.00 | |||

| S | 10.71 | 10.60 | |||

| [Co(L¹)(H₂O)₂]H₂O | C₁₅H₁₇CoN₃O₅S | C | 42.26 | 42.20 | tandfonline.comtandfonline.com |

| H | 4.02 | 4.00 | |||

| N | 9.86 | 9.80 | |||

| S | 7.52 | 7.50 | |||

| [Ni(L¹)(H₂O)₂]H₂O | C₁₅H₁₇N₃NiO₅S | C | 42.30 | 42.20 | tandfonline.comtandfonline.com |

| H | 4.02 | 4.00 | |||

| N | 9.86 | 9.80 | |||

| S | 7.52 | 7.50 | |||

| [Cu(L¹)(H₂O)₂]H₂O | C₁₅H₁₇CuN₃O₅S | C | 41.80 | 41.70 | tandfonline.comtandfonline.com |

| H | 3.98 | 3.90 | |||

| N | 9.75 | 9.70 | |||

| S | 7.44 | 7.40 |

X-ray Crystallography of this compound and its Derivatives/Complexes

The crystal structure of a cobalt complex, specifically mer-Bis(1,4-dibenzoylthiosemicarbazidato-3O,N,S)cobalt(III) monohydrate, provides a clear example of the ligand's behavior in the solid state. iucr.org In this complex, the this compound molecule acts as a deprotonated, tridentate ligand, binding to the central Cobalt(III) ion through one of the benzoyl oxygen atoms, a nitrogen atom from the thiosemicarbazide backbone, and the sulfur atom. iucr.org

The coordination of two such ligands to a single cobalt ion results in an octahedral geometry. The designation mer (meridional) indicates that the three donor atoms (O, N, S) of each ligand are arranged in a plane that bisects the octahedron, with the two sulfur atoms positioned trans to each other. This structural determination is vital for confirming the ligand's ability to form stable, well-defined complexes with transition metals.

| Parameter | Value | Reference |

|---|---|---|

| Compound | mer-Bis(1,4-dibenzoylthiosemicarbazidato-3O,N,S)cobalt(III) monohydrate | iucr.org |

| Coordination Geometry | Octahedral | |

| Ligand Denticity | Tridentate (O, N, S) | |

| Isomer | Meridional (mer) |

The crystal packing of the mer-Bis(1,4-dibenzoylthiosemicarbazidato-3O,N,S)cobalt(III) monohydrate complex is stabilized by a network of intermolecular interactions. iucr.org These non-covalent forces, primarily hydrogen bonds, dictate the arrangement of the complex molecules and the solvent water molecule in the crystal lattice.

In the solid state, the conformation of the ligand is fixed by its coordination to the metal center. The phenyl rings and the thiosemicarbazide backbone adopt a specific orientation to minimize steric hindrance and maximize bonding efficiency. The presence of a water molecule of hydration facilitates the formation of hydrogen bonds. These interactions link adjacent complex molecules, creating a stable, three-dimensional supramolecular assembly. iucr.org The study of these interactions is crucial as they can influence the material's physical properties and are fundamental to the principles of crystal engineering and self-assembly. mdpi.comlibretexts.org

Coordination Chemistry of 1,4 Dibenzoylthiosemicarbazide Ligands

Ligand Design and Coordination Modes

1,4-Dibenzoylthiosemicarbazide (H₂L¹) is a multifaceted ligand possessing multiple potential donor sites, including two nitrogen atoms from the thiosemicarbazide (B42300) backbone, the sulfur atom of the thiocarbonyl group, and the oxygen atoms of the benzoyl groups. tandfonline.com This structural arrangement allows for various coordination modes, making it a subject of considerable research interest. The flexibility of the N=C-C=N skeleton and the presence of different donor atoms enable it to act as a bidentate or potentially a polydentate ligand. tandfonline.comscispace.com

The coordination behavior of this compound is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the solvent used. uomustansiriyah.edu.iq It can coordinate to a metal center through the lone pair of one of its nitrogen atoms in a monodentate fashion or bridge between metal centers using the lone pairs on both nitrogen atoms. scispace.com Furthermore, the presence of both hard (oxygen and nitrogen) and soft (sulfur) donor atoms allows it to bind with a wide range of metal ions, from hard to soft acids. uomustansiriyah.edu.iq

Synthesis of Metal Complexes Incorporating this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Complexation with Divalent Transition Metal Ions (e.g., Cobalt(II), Nickel(II), Copper(II), Tin(IV))

Researchers have successfully synthesized binary metal complexes of this compound with several divalent transition metal ions, including Cobalt(II), Nickel(II), and Copper(II). tandfonline.comtandfonline.com The general procedure involves refluxing a mixture of the metal nitrate (B79036) salt and the ligand in an ethanol (B145695) solution. tandfonline.comtandfonline.com The resulting complexes precipitate upon cooling and can be collected by filtration. tandfonline.comtandfonline.com The analytical data for these complexes are consistent with the general molecular formula [M(L¹)(H₂O)₂]H₂O, where M represents the divalent metal ion. tandfonline.comtandfonline.com While the provided search results focus on divalent metals, the principles of coordination chemistry suggest that complexation with Tin(IV) would also be feasible, likely involving different stoichiometries and coordination geometries.

Synthetic Strategies for Diverse Metal Complexes

The synthesis strategy for creating diverse metal complexes with this compound primarily revolves around a direct reaction between the ligand and the metal salt. tandfonline.comtandfonline.com A common method involves dissolving the metal nitrate salt in a minimal amount of water and adding it to an ethanol solution of the ligand. tandfonline.comtandfonline.com The mixture is then refluxed for several hours to ensure the completion of the reaction. tandfonline.comtandfonline.com This straightforward approach has proven effective in preparing a range of binary metal complexes. tandfonline.comtandfonline.com

Structural Analysis of Coordination Compounds

The characterization of the synthesized metal complexes is crucial to understanding their structure and bonding. Various analytical and spectroscopic techniques are employed for this purpose.

Geometric Arrangements and Stereochemical Considerations (e.g., Distorted Octahedral Geometry)

Based on spectral and analytical data, a distorted octahedral geometry has been proposed for the divalent metal complexes of this compound. tandfonline.com In the suggested structure for complexes with the general formula [M(L¹)(H₂O)₂]H₂O, the ligand coordinates to the metal ion in a bidentate fashion, and the remaining coordination sites are occupied by water molecules. tandfonline.com The presence of different ligands (this compound and water) and the potential for different spatial arrangements can lead to various isomers. uomustansiriyah.edu.iq

Spectroscopic Signatures of Metal-Ligand Coordination

Spectroscopic techniques provide valuable insights into the coordination of this compound to the metal ion.

Infrared (IR) Spectroscopy: The IR spectra of the metal complexes show significant shifts in the bands corresponding to the C=O, C=S, and N-H groups of the free ligand, indicating their involvement in coordination. sysrevpharm.org The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds, further confirming complex formation. sysrevpharm.org

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| Amide I (C=O) | ~1681 | Lower frequency | Coordination via amide oxygen |

| C=N | ~1647 | Lower frequency | Coordination via azomethine nitrogen |

| M-N | - | ~551-555 | Formation of metal-nitrogen bond |

| M-O | - | ~474-483 | Formation of metal-oxygen bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectral data of the complexes, when compared to the free ligand, reveal shifts in the signals of the protons and carbons near the coordination sites. tandfonline.comtandfonline.com For instance, in the ¹H NMR spectrum, the signals for the NH protons may broaden or shift upon complexation, indicating the involvement of the nitrogen atoms in bonding. scirp.org Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carbonyl and thiocarbonyl carbons are affected by coordination to the metal ion. mdpi.com

Electronic Spectroscopy: The electronic spectra (UV-Vis) of the complexes provide information about the geometry around the central metal ion. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment. mdpi.com

Bioinorganic Chemistry Perspectives of this compound Metal Complexes

The intersection of inorganic chemistry and biology, known as bioinorganic chemistry, provides a framework for understanding the vital roles of metals in living systems. e-bookshelf.decnrs.fr Within this field, the study of metal complexes with synthetic ligands like this compound offers insights into potential therapeutic applications. The coordination of metal ions to organic ligands can significantly alter their biological properties, often leading to enhanced activity compared to the free ligand. sphinxsai.commdpi.com This potentiation is a central theme in the bioinorganic chemistry of this compound and its metal complexes.

Thiosemicarbazides and their derivatives are recognized for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties. tandfonline.comtandfonline.com The mode of action is often attributed to their ability to form stable chelate complexes with transition metal ions, which are essential for the growth and metabolism of many pathological organisms. The this compound ligand contains multiple donor atoms (nitrogen, sulfur, and oxygen), allowing it to coordinate with metal ions in various ways, influencing the resulting complex's stereochemistry and biological efficacy. tandfonline.comtandfonline.com

Research into the metal complexes of this compound has revealed significant potential, particularly in the development of new antimicrobial and antitumor agents. The complexation with metals such as cobalt(II), nickel(II), copper(II), and zinc(II) has been a primary focus. tandfonline.comtandfonline.com

Antimicrobial Activity

The antimicrobial activity of this compound derivatives and their metal complexes has been a subject of considerable investigation. Studies have shown that these compounds can exhibit significant inhibitory effects against a range of bacteria. researchgate.net The chelation of the metal ion to the ligand is often considered a key factor in enhancing this activity. While the free ligand may possess some level of bioactivity, this is often amplified upon complexation. mdpi.com This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates the complex's penetration through the lipid membranes of microorganisms.

Derivatives of this compound have been synthesized and tested against various bacterial strains. researchgate.net Some of these compounds have demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against reference strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. researchgate.net Further investigations have indicated that certain derivatives inhibit the growth of clinical S. aureus isolates at concentrations comparable to or lower than ampicillin. researchgate.net

Some studies have explored the mechanism of action, suggesting that these compounds may act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. ekb.egbiorxiv.org

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound Derivatives | Staphylococcus aureus | ≤ 8 | researchgate.net |

| This compound Derivatives | Staphylococcus epidermidis | ≤ 8 | researchgate.net |

| This compound Derivatives | Bacillus subtilis | ≤ 8 | researchgate.net |

| This compound Derivatives | Bacillus cereus | ≤ 8 | researchgate.net |

| This compound Derivatives | Micrococcus luteus | ≤ 8 | researchgate.net |

| Trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | 7.82 - 31.25 | mdpi.com |

Antitumor Perspectives

The antitumor potential of thiosemicarbazones, a class of compounds closely related to thiosemicarbazides, and their metal complexes is well-documented. nih.govscielo.br These compounds are thought to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and the induction of oxidative stress. researchgate.net The coordination of metal ions is often crucial for this activity.

While specific research on the antitumor activity of this compound metal complexes is emerging, the broader family of thiosemicarbazone metal complexes has shown promising results against various cancer cell lines. scielo.br For instance, other thiosemicarbazone derivatives have demonstrated the ability to inhibit the growth of sarcoma 180. scielo.br Metal complexes of other hydrazone ligands have also been investigated for their effects on lung cancer cells, showing dose-dependent cytotoxicity and the ability to induce apoptosis. rsc.org The antitumor effects are often associated with the sustained, long-term persistence of immune cells in some therapies. nih.gov The development of metal-based drugs is a promising field in the search for new antitumor agents. researchgate.net

The study of this compound metal complexes from a bioinorganic perspective is a continuing area of research. The ability to systematically alter the structure of the ligand and the choice of the metal ion allows for the fine-tuning of the biological properties of the resulting complexes, paving the way for the rational design of new therapeutic agents.

| Compound Class | Activity | Note | Reference |

|---|---|---|---|

| Thiosemicarbazones | Antitumor | Promising class of compounds with antitumor activity. | scielo.br |

| 2,4-dihydroxy-benzylidene-thiosemicarbazones | Antitumor | Inhibited the growth of sarcoma 180. | scielo.br |

| Metal complexes of natural product-like compounds | Antitumor | A promising strategy for the rational design of new antitumor agents. | researchgate.net |

| Nickel-hydrazone complexes | Antitumor | Showed dose-dependent cytotoxicity and killed A549 lung cancer cells. | rsc.org |

Pharmacological Applications and Biological Activities

Anticancer Activity Research

The thiosemicarbazide (B42300) scaffold is a key pharmacophore in the design of novel anticancer agents. nih.govmdpi.com Derivatives are investigated for their cytotoxic effects against various cancer cell lines. Research into compounds structurally analogous to 1,4-dibenzoylthiosemicarbazide has revealed significant anticancer potential.

A study on a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which share a core structure with this compound, evaluated their cytotoxic properties against human cancer cell lines. eurekaselect.com The research found that several derivatives exhibited potent anticancer activity, in some cases equipotent or stronger than the reference drug etoposide. eurekaselect.com The mechanism of action for these compounds was identified as the inhibition of human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells. eurekaselect.com Molecular docking studies further supported that these molecules interact strongly with the DNA-dependent subunit of this enzyme. eurekaselect.com

The cytotoxic activity was assessed using the MTT assay, a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. nih.govresearchgate.net The results from the study on 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives are summarized below.

Data sourced from a study on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, structurally related to this compound. eurekaselect.com The cell lines represent breast cancer (MCF-7, MDA-MB-231) and head and neck squamous cell carcinomas (FaDu, SCC-25).

This research underscores the potential of the 1,4-disubstituted benzoylthiosemicarbazide scaffold as a template for developing new and effective anticancer agents. The promising cytotoxicity and specific molecular targetting warrant further investigation into this class of compounds.

Mechanistic Insights into Biological Activity

Enzyme Inhibition Pathways

The primary mechanism of action identified for the 1,4-dicarbonylthiosemicarbazide class of compounds is the inhibition of essential bacterial enzymes, disrupting critical cellular processes and leading to cell death or growth arrest. mdpi.comnih.gov

Derivatives of 1,4-dibenzoylthiosemicarbazide have been identified as a novel class of inhibitors targeting bacterial type IIA topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). nih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.govnih.gov

The inhibitory action of these compounds occurs at the ATPase domain of the topoisomerase subunits. nih.gov By competing with ATP for its binding site, they prevent the hydrolysis of ATP, a crucial step that provides the energy for the enzyme to introduce negative supercoils into DNA or to decatenate replicated chromosomes. nih.govnih.gov This disruption of the enzyme's catalytic cycle effectively halts DNA replication and other vital DNA processes, leading to an antibacterial effect. mdpi.com Molecular docking studies suggest that this dual-inhibition mechanism may contribute to the broad-spectrum activity and could potentially circumvent resistance developed against other antibiotics that target these enzymes through different mechanisms. mdpi.com

While DNA topoisomerases are the most clearly defined targets, the broader thiosemicarbazide (B42300) and thiosemicarbazone scaffolds are known to interact with various other biological targets, suggesting that this compound may have a multi-targeted mode of action. nih.govresearchgate.net Research into related compounds has shown potential inhibition of enzymes like α-glucosidase. nih.gov Additionally, the general mechanism for many thiosemicarbazones involves the chelation of metal ions, which can disrupt the function of metalloenzymes crucial for cellular metabolism. researchgate.net Some studies have pointed towards the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, as a key target for thiosemicarbazones, leading to the generation of oxidative stress and induction of apoptosis. researchgate.net However, specific investigations confirming these secondary targets for this compound itself are still an emerging area of research.

Structure-Activity Relationship (SAR) Profiling

The biological potency of this compound is highly dependent on its chemical structure. SAR studies, which involve synthesizing and testing various derivatives, have provided critical insights into the features necessary for its activity.

Systematic modifications of the this compound scaffold have demonstrated a clear link between chemical structure and antibacterial efficacy. Research has shown that altering the substituents on the benzoyl rings can significantly impact the compound's minimum inhibitory concentration (MIC) against various bacterial strains.

For instance, a study focusing on developing potent agents against Methicillin-resistant Staphylococcus aureus (MRSA) started with a lead 1,4-dicarbonylthiosemicarbazide compound and synthesized numerous derivatives. This optimization led to compounds with significantly enhanced potency, showcasing the direct correlation between structural changes and biological effect.

| Compound | Modification | MIC (μg/mL) |

|---|---|---|

| Lead Compound (B5) | Initial Scaffold | 6.25 |

| Optimized Derivatives (e.g., 1b) | Varied substitutions on phenyl rings | ≤1.56 |

Studies on related 4-aryl-1-diphenylacetyl(thio)semicarbazides further support these findings. Modifications at the N4-terminus of the thiosemicarbazide skeleton were found to be a key determinant of antibacterial activity. mdpi.comnih.gov The introduction of different aryl groups led to a range of biological activities, with some derivatives showing potent analgesic effects connected to the opioid system, while others displayed significant anti-serotonergic effects, highlighting how structural changes can not only alter potency but also shift the therapeutic target. mdpi.com

Analysis of the structure-activity relationships has helped to identify the key pharmacophoric features of the this compound molecule required for its antibacterial activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target. nih.gov

The essential features for the DNA gyrase inhibitory activity include:

The Thiosemicarbazide Core (-NH-CS-NH-): This central moiety is critical. The nitrogen and sulfur atoms act as key hydrogen bond donors and acceptors, enabling the molecule to fit into the enzyme's active site. researchgate.net

Two Carbonyl Groups (C=O): The benzoyl groups at the 1 and 4 positions provide additional points for hydrogen bonding and electrostatic interactions within the ATP-binding pocket of the topoisomerase enzymes.

Together, these features create a molecule with the precise geometry and electronic properties to selectively bind to and inhibit bacterial topoisomerases. nih.govdntb.gov.ua

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and chemical reactivity of 1,4-Dibenzoylthiosemicarbazide. scispace.comakademisains.gov.my These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting its reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. akademisains.gov.my The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity. akademisains.gov.my

Various reactivity descriptors can be derived from these calculations, including electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). These parameters help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules. scispace.com The distribution of electron density and the molecular electrostatic potential (MEP) map can further identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. For thiosemicarbazide (B42300) derivatives, the sulfur and nitrogen atoms are often key sites for interaction. scispace.comakademisains.gov.my

| Descriptor | Calculated Value (Arbitrary Units) | Significance |

| EHOMO | -6.2 eV | Electron-donating capacity |

| ELUMO | -1.8 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons |

| Global Hardness (η) | 2.2 | Resistance to change in electron distribution |

| Global Softness (S) | 0.45 | Measure of chemical reactivity |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the types of data obtained from quantum chemical calculations for a molecule like this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.commdpi.com This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex. Thiosemicarbazide derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, carbonic anhydrases, and glutamine synthetase from Mycobacterium tuberculosis. mdpi.commdpi.comnih.gov

The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding energy, which indicates the stability of the complex, and the specific amino acid residues involved in the interaction. mdpi.com Key interactions often include hydrogen bonds, hydrophobic interactions, and coordination with metal ions if present in the active site. mdpi.com For instance, the thiocarbonyl sulfur and the hydrazine (B178648) nitrogen atoms of the thiosemicarbazide moiety are frequently involved in crucial binding interactions. mdpi.com

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Tyrosinase | -8.5 | His259, His263, Val283 | Coordination with Cu ions, Hydrophobic |

| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 | Hydrogen bond, Coordination with Zn ion |

| M. tuberculosis Glutamine Synthetase | -9.1 | Glu214, Arg364, Ser280 | Hydrogen bond, Electrostatic |

Note: This table contains hypothetical data to illustrate the potential outcomes of molecular docking simulations with this compound against various protein targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability of this compound and the behavior of its complex with a biological target over time. frontiersin.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular flexibility and the stability of ligand-protein interactions. frontiersin.org

An MD simulation can reveal how the ligand adapts its conformation within the binding pocket and the persistence of key interactions identified through molecular docking. frontiersin.org Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the system. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. Furthermore, the number and duration of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation, providing a measure of the binding stability.

| Simulation Parameter | Average Value | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| RMSD of Protein Backbone | 2.0 Å | The overall protein structure is stable during the simulation. |

| Number of Hydrogen Bonds | 3-4 | Consistent hydrogen bonding contributes to binding affinity. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Favorable binding thermodynamics. |

Note: The data in this table are representative and hypothetical, illustrating the typical outputs and interpretations from an MD simulation of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govasianpubs.org For a series of derivatives of this compound, a QSAR model could be developed to predict their biological potency based on various molecular descriptors.

The process involves calculating a set of descriptors for each molecule, which can be constitutional, topological, geometrical, or electronic in nature. nih.gov These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency. Important descriptors in QSAR studies of thiosemicarbazide derivatives have often included parameters related to molecular volume, electronegativity, and the energies of frontier molecular orbitals. nih.govasianpubs.org

| Derivative | Molecular Weight | LogP | HOMO Energy (eV) | Predicted pIC50 |

| 1 | 299.35 | 3.2 | -6.2 | 5.8 |

| 2 | 329.38 | 3.7 | -6.1 | 6.2 |

| 3 | 343.80 | 3.5 | -6.3 | 5.9 |

| 4 | 315.35 | 3.0 | -6.4 | 5.6 |

Note: This table presents a hypothetical QSAR dataset for a series of this compound derivatives, illustrating the relationship between molecular descriptors and predicted biological activity (pIC50 = -log(IC50)).

Derivatization to Other Heterocyclic Systems

Cyclization Reactions to Form Thiadiazole Derivatives (e.g., 1,3,4-Thiadiazoles)

The conversion of 1,4-diacylthiosemicarbazides, including 1,4-dibenzoylthiosemicarbazide, into 2,5-disubstituted-1,3,4-thiadiazoles is a common and efficient synthetic route. bu.edu.egsbq.org.br This transformation is typically achieved through a cyclodehydration reaction, which involves the removal of a water molecule to facilitate ring closure. The reaction is generally promoted by strong dehydrating agents.

Commonly employed reagents for this cyclization include strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). nih.gov Another effective cyclizing agent is phosphorus oxychloride (POCl₃), which is frequently used in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives from acylthiosemicarbazides. bu.edu.eg The general mechanism involves the activation of the carbonyl oxygen atoms by the acidic catalyst, followed by a nucleophilic attack from the sulfur atom to form the five-membered thiadiazole ring.

In the case of this compound, this acid-catalyzed cyclization yields 2,5-diphenyl-1,3,4-thiadiazole. The reaction proceeds by removing two molecules of water, resulting in a stable aromatic heterocyclic system.

Table 1: Reagents for Cyclization to 1,3,4-Thiadiazoles This table is interactive. Click on the headers to sort.

| Reagent | Reagent Type | Product |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Dehydrating Agent / Acid Catalyst | 2,5-Diphenyl-1,3,4-thiadiazole |

| Polyphosphoric Acid (PPA) | Dehydrating Agent / Acid Catalyst | 2,5-Diphenyl-1,3,4-thiadiazole |

Future Research Directions and Therapeutic Advancement Potential

Exploration of Novel Bioactive Derivatives with Enhanced Potency and Selectivity

The future development of 1,4-Dibenzoylthiosemicarbazide as a therapeutic agent hinges on the synthesis and evaluation of novel derivatives with improved biological activity and target selectivity. The core structure of this compound offers multiple sites for chemical modification, providing a rich playground for medicinal chemists to fine-tune its pharmacological properties.

Key strategies for generating novel derivatives will likely involve modifications of the benzoyl rings. The introduction of various substituents at different positions on these aromatic rings can significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the compound's acidity, reactivity, and ability to form hydrogen bonds.

Furthermore, replacing one or both benzoyl groups with other aromatic or heterocyclic moieties is a promising avenue for exploration. This approach could lead to derivatives with entirely new pharmacological profiles or enhanced activity against specific targets. The synthesis of 1,4-disubstituted thiosemicarbazides linked to other bioactive scaffolds, such as 1,2,3-triazoles, has already shown promise in yielding compounds with enhanced antibacterial and antioxidant activities. researchgate.nettudublin.iedntb.gov.ua

The table below illustrates potential modifications to the this compound scaffold and the anticipated impact on its bioactivity, based on findings from related thiosemicarbazide (B42300) derivatives.

| Modification Site | Potential Substituents | Anticipated Impact on Bioactivity | Rationale from Related Compounds |

|---|---|---|---|

| Benzoyl Ring (Para-position) | Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2) | Enhanced antimicrobial or anticancer activity. | Halogenated thiosemicarbazides have shown potent antibacterial and antifungal activities. |

| Benzoyl Ring (Ortho- or Meta-position) | Hydroxyl (-OH), Amino (-NH2) | Increased antioxidant potential and altered target binding. | Hydroxyl groups can act as hydrogen bond donors, improving interaction with protein active sites. |

| Replacement of Benzoyl Group | Pyridyl, Thienyl, Furyl | Novel biological activities and improved pharmacokinetic properties. | Heterocyclic thiosemicarbazides often exhibit a broad spectrum of biological activities. |

| Thioamide Backbone | Alkylation or arylation of nitrogen atoms | Modulation of lipophilicity and metabolic stability. | N-substituted thiosemicarbazides can exhibit altered cell permeability and target engagement. |

Advanced Mechanistic Elucidation and Target Validation Studies

A critical step in the therapeutic advancement of this compound and its derivatives is the detailed elucidation of their mechanism of action and the validation of their biological targets. While thiosemicarbazides are known to interact with a variety of biological macromolecules, the specific targets of this compound remain to be identified.

Future research should employ a combination of experimental and computational approaches to unravel its molecular mechanisms. Techniques such as affinity chromatography, proteomics, and genetic screening can be utilized to identify the cellular proteins that directly bind to the compound. Once potential targets are identified, their relevance to the observed biological activity must be validated through techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing to confirm that modulation of the target protein phenocopies the effect of the compound. nuvisan.com

Molecular docking and molecular dynamics simulations will be invaluable tools in visualizing the binding mode of this compound derivatives with their putative targets at the atomic level. mdpi.comnih.gov These computational studies can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This information is crucial for the rational design of more potent and specific inhibitors. For other thiosemicarbazone derivatives, molecular docking studies have suggested that they may act by inhibiting enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication. mdpi.com Similar approaches could be applied to understand the action of this compound.

The following table outlines a potential workflow for the mechanistic elucidation and target validation of this compound.

| Research Phase | Methodology | Expected Outcome |

|---|---|---|

| Target Identification | Affinity Chromatography, Proteomics (e.g., CETSA) | Identification of proteins that bind to this compound. |

| Target Validation | RNAi, CRISPR-Cas9, Overexpression studies | Confirmation of the identified target's role in the compound's biological effect. |

| Binding Mode Analysis | Molecular Docking, Molecular Dynamics Simulations | Prediction of the binding pose and key interactions with the target protein. |

| Mechanism of Action Studies | Enzyme kinetics, Cellular assays (e.g., apoptosis, cell cycle analysis) | Elucidation of how the compound modulates the function of its target and downstream cellular pathways. |

Integration into Rational Drug Design and Discovery Pipelines

The ultimate goal of future research on this compound is its successful integration into rational drug design and discovery pipelines to develop novel therapeutic agents. The information gathered from structure-activity relationship (SAR) studies and mechanistic investigations will serve as the foundation for a targeted and efficient drug development process.

Computational chemistry will play a pivotal role in this endeavor. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of this compound derivatives with their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

Furthermore, pharmacophore modeling and virtual screening of large chemical libraries can be employed to identify novel scaffolds that mimic the key binding features of this compound. This approach can lead to the discovery of structurally diverse compounds with similar or improved therapeutic properties. The integration of computational and experimental approaches will create a synergistic feedback loop, where computational predictions guide experimental work, and experimental results refine the computational models, ultimately accelerating the discovery of new drug candidates. nih.govrsc.org

The development of this compound and its analogs will also benefit from advances in high-throughput screening technologies, which allow for the rapid evaluation of large numbers of compounds for their biological activity. The combination of rational design, efficient synthesis, and high-throughput screening will be essential to propel this promising class of compounds from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dibenzoylthiosemicarbazide, and how can competing side products be minimized?

- Methodology : The compound is synthesized via benzoylation of thiosemicarbazide under basic conditions. Key steps include:

- Reacting thiosemicarbazide with benzoyl chloride in pyridine or DMF at controlled temperatures (0–25°C) to favor 1,4-dibenzoylation over 1,2-isomer formation .

- Purification via recrystallization (ethanol or ethyl acetate) to separate isomers. Yield optimization requires stoichiometric control (e.g., 2:1 molar ratio of benzoyl chloride to thiosemicarbazide) .

Q. How can structural ambiguities in this compound derivatives be resolved during characterization?

- Analytical Techniques :

- 2D NMR (¹H-¹³C/¹⁵N HSQC, HMBC) : Differentiates between 1,2- and 1,4-isomers by correlating carbonyl carbon signals with NH protons .

- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol configurations) that influence bioactivity .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Protocols :

- Broth microdilution (MIC/MBC) : Test against Gram-positive bacteria (e.g., S. aureus, MRSA) and Gram-negative strains. Use ciprofloxacin as a positive control .

- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours .

Advanced Research Questions

Q. How do structural dynamics (e.g., tautomerism) influence the biological activity of this compound?

- Mechanistic Insight :

- The thione-thiol equilibrium affects DNA gyrase inhibition. Thiol tautomers show stronger hydrogen bonding with ATP-binding pockets (e.g., Tyr-122 in S. aureus gyrase) .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes. Validate with enzyme inhibition assays (IC₅₀ values) .

Q. How can contradictory data on substituent effects in antimicrobial studies be reconciled?

- Case Analysis :

- Paneth et al. (2017) reported electron-withdrawing substituents (e.g., -NO₂) enhance activity, while Kaproń et al. (2018) found meta-substituted halides (-Cl) more potent .

- Resolution : Evaluate lipophilicity (logP) and membrane permeability via parallel artificial membrane assays (PAMPA). Substituent positioning (ortho vs. para) may alter steric hindrance .

Q. What strategies improve selectivity of this compound derivatives toward bacterial targets over mammalian cells?

- Approaches :

- Structural Hybridization : Conjugate with known pharmacophores (e.g., fluoroquinolone cores) to enhance DNA gyrase specificity .

- Cytotoxicity Screening : Compare IC₅₀ values in bacterial vs. mammalian cell lines (e.g., HEK-293). Derivatives with logP < 3.5 show reduced off-target effects .

Q. How can computational methods guide the design of novel this compound analogs?

- Workflow :

- QSAR Modeling : Train models using descriptors like molar refractivity and HOMO-LUMO gaps to predict bioactivity .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., CYP450 inhibition risks) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.